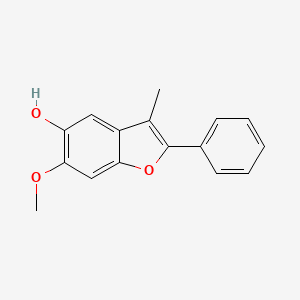
Parvifuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parvifuran is a naturally occurring compound belonging to the furan class of chemicals. It is primarily found in certain fungi and is characterized by its colorless to pale yellow oily liquid form with a distinctive soil-like odor . The chemical formula of this compound is C16H14O3, and it has a molecular weight of 254.28 g/mol .
Preparation Methods
Parvifuran is typically synthesized through chemical methods, as there are no established industrial production methods . The synthesis involves multi-step reactions using specific raw materials and catalysts . The detailed synthetic routes and reaction conditions are not widely documented, but they generally require careful control of temperature and the use of appropriate solvents and reagents.
Chemical Reactions Analysis
Parvifuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of furan derivatives with different functional groups.
Scientific Research Applications
In medicinal chemistry, Parvifuran has shown promise as an anticancer and anti-metastatic agent . It has been found to inhibit cell proliferation and induce apoptosis in human osteosarcoma cells through the inhibition of the JAK2/STAT3 signaling pathway . Additionally, this compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Parvifuran involves its interaction with specific molecular targets and pathways. In the context of its anticancer effects, this compound inhibits the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation and survival . By down-regulating anti-apoptotic proteins and up-regulating pro-apoptotic proteins, this compound induces programmed cell death in cancer cells . Additionally, it affects the expression of matrix metalloproteinases, which are involved in cell migration and invasion .
Comparison with Similar Compounds
Parvifuran can be compared with other furan derivatives, such as furfural and furoic acid. While all these compounds share the furan ring structure, this compound is unique due to its specific substituents and biological activities. For instance, furfural is primarily used in the production of resins and as a solvent, whereas this compound has demonstrated significant anticancer and antimicrobial properties . Other similar compounds include flavonoids like quercetin and kaempferol, which also exhibit anticancer activities but through different molecular mechanisms .
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-methoxy-3-methyl-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H14O3/c1-10-12-8-13(17)15(18-2)9-14(12)19-16(10)11-6-4-3-5-7-11/h3-9,17H,1-2H3 |
InChI Key |
RICORHDCMSYMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)
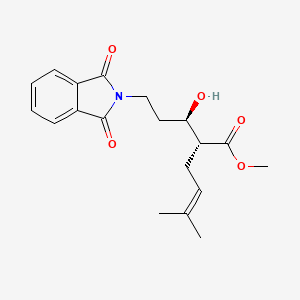
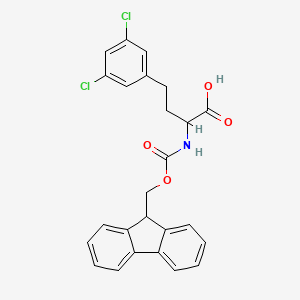
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
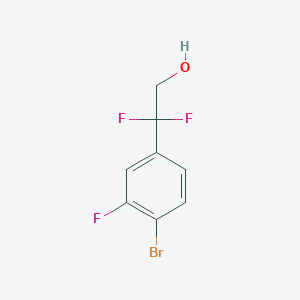
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)
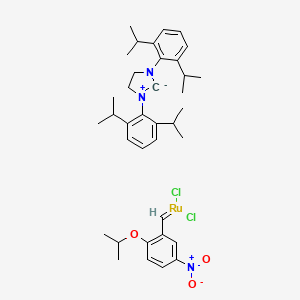
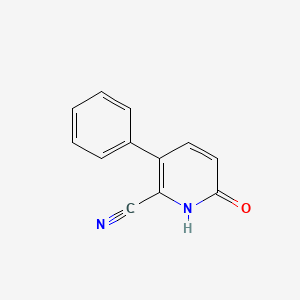
![3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate](/img/structure/B12305111.png)
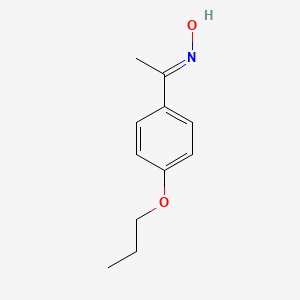
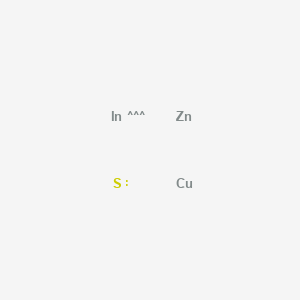

![1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305131.png)
